molecular formula C13H11F B1297707 1-Benzyl-4-fluorobenzene CAS No. 587-79-1

1-Benzyl-4-fluorobenzene

Cat. No.: B1297707
CAS No.: 587-79-1
M. Wt: 186.22 g/mol
InChI Key: ADCBAIUWZPOIMC-UHFFFAOYSA-N
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Description

1-Benzyl-4-fluorobenzene is a derivative of benzene. It is a colorless liquid and is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the Grignard reaction, which involves the reaction of magnesium metal with an organic halide in diethyl ether . Another method involves the Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The molecular formula of this compound is C7H6BrF. The structure is characterized by a benzene ring with a fluorine atom and a bromine atom attached to it .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, it can undergo metal-mediated coupling to yield eight-membered thorium (IV) tetraazamacrocycle . It can also undergo condensation with diphenylamine to yield monomer 4-cyanotriphenylamine .


Physical and Chemical Properties Analysis

This compound is a colorless liquid. It has a molecular weight of 189.03 g/mol . It has a boiling point of 85 °C/15 mmHg and a density of 1.517 g/mL at 25 °C .

Scientific Research Applications

Electrochemical Fluorination

1-Benzyl-4-fluorobenzene undergoes electrochemical fluorination, a process where fluorine atoms are introduced into the molecule. This technique has been applied to various aromatic compounds, including toluene and monofluoromethylbenzene, demonstrating the potential to create fluorinated derivatives of this compound (Momota et al., 1998).

Synthesis of Novel Derivatives

The compound has been used in the synthesis of new derivatives, such as 1,2,3-triazole derivatives of uracil and thymine. These derivatives have shown potential inhibitory activity against acidic corrosion of steels, indicating its usefulness in material science and industrial applications (Negrón-Silva et al., 2013).

Crystal Structure Analysis

Research has explored the crystal structures of fluorobenzenes, including this compound, to understand C−H···F interactions. These studies are crucial in crystallography and material science for understanding molecular interactions and designing new materials (Thalladi et al., 1998).

Organometallic Chemistry

In organometallic chemistry, fluorobenzenes like this compound serve as solvents or ligands in transition-metal-based catalysis. Their unique electronic properties due to fluorination make them suitable for various reactions and synthesis processes (Pike et al., 2017).

Photodynamics Simulations

Photodynamics simulations involving fluorobenzenes help in understanding the excited-state structures and reaction pathways of these compounds. This research is pivotal in photochemistry, offering insights into the behavior of fluorinated compounds under light (Li & Lopez, 2022).

Fluorination Reactions

This compound is used in fluorination reactions, where it serves as a building block for creating fluorinated derivatives. These reactions are significant in medicinal chemistry and drug development, providing ways to modify drug properties (Nodwell et al., 2015).

Mechanism of Action

The mechanism of action of 1-Benzyl-4-fluorobenzene involves nucleophilic attack by the carbon atom of the Grignard reagent at the carbonyl carbon atom to form a new C-C bond .

Safety and Hazards

1-Benzyl-4-fluorobenzene is considered hazardous. It is highly flammable and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Given the importance of 1-Benzyl-4-fluorobenzene in various fields, future research could focus on developing more efficient and environmentally friendly methods for its synthesis. Additionally, its potential applications in pharmaceuticals and agrochemicals could be further explored .

Properties

IUPAC Name

1-benzyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCBAIUWZPOIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345405
Record name 4-Fluorodiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-79-1
Record name 4-Fluorodiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 587-79-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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